molecular formula C10H19NO2 B166530 Tert-butyl Piperidine-4-carboxylate CAS No. 138007-24-6

Tert-butyl Piperidine-4-carboxylate

Numéro de catalogue B166530
Numéro CAS: 138007-24-6
Poids moléculaire: 185.26 g/mol
Clé InChI: FUYBPBOHNIHCHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl Piperidine-4-carboxylate is a chemical compound with the molecular formula C10H19NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

Tert-butyl Piperidine-4-carboxylate can be synthesized through various methods. One study synthesized tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate using 1 H NMR, 13 C NMR, MS, and FT-IR techniques . Another study demonstrated a simple, one-pot synthetic strategy to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .


Molecular Structure Analysis

The molecular structure of Tert-butyl Piperidine-4-carboxylate can be analyzed using various techniques. The title compound was characterized using 1 H NMR, 13 C NMR, MS, and FT-IR techniques, and its single crystal was evaluated using X-ray diffraction (XRD) .


Chemical Reactions Analysis

Tert-butyl Piperidine-4-carboxylate can participate in various chemical reactions. For instance, tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Physical And Chemical Properties Analysis

Tert-butyl Piperidine-4-carboxylate has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are 185.141578849 g/mol .

Applications De Recherche Scientifique

Synthesis and Characterization

  • Synthesis as an Intermediate in Biologically Active Compounds : Tert-butyl Piperidine-4-carboxylate derivatives are synthesized as key intermediates in various biologically active compounds, including crizotinib and Vandetanib, which are used in cancer treatment (Kong et al., 2016); (Wang et al., 2015).
  • Structural Studies and Molecular Packing : X-ray studies on tert-butyl Piperidine-4-carboxylate derivatives have been conducted to understand their molecular structure and packing, contributing to insights in drug design and development (Didierjean et al., 2004).

Synthesis of Piperidine Derivatives

  • Development of Piperidine Derivatives : Tert-butyl Piperidine-4-carboxylate is utilized in the synthesis of a variety of piperidine derivatives, which are valuable in medicinal chemistry for drug discovery (Moskalenko & Boev, 2014); (Passarella et al., 2005).
  • Creation of Novel Compounds : Its derivatives serve as convenient entry points for novel compounds, accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Applications in Drug Development

  • Intermediate in Anticancer Drugs : It acts as an important intermediate for small molecule anticancer drugs, demonstrating its significant role in pharmaceutical research (Zhang et al., 2018).
  • Versatility in Synthesizing Alkaloids : The derivatives of tert-butyl Piperidine-4-carboxylate are used in the versatile preparation of biologically active alkaloids, which are important in medicinal chemistry (Passarella et al., 2005).

Safety And Hazards

Tert-butyl Piperidine-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wear personal protective equipment, avoid getting the compound in eyes, on skin, or on clothing, and to use only under a chemical fume hood .

Propriétés

IUPAC Name

tert-butyl piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYBPBOHNIHCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363766
Record name Tert-butyl Piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl Piperidine-4-carboxylate

CAS RN

138007-24-6
Record name Tert-butyl Piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 3 L florentine under nitrogen was charged Pd on C, wet, Degussa (10% Pd, 50% WATER) (8.120 g, 76.30 mmol) then EtOAc (1.706 L). The mixture was degassed via N2/vacuum cycles (3×), then a solution of O1-benzyl O4-tert-butyl piperidine-1,4-dicarboxylate 21 (243.7 g, 763.0 mmol) in EtOAc (243.7 mL) was added. Mixture was stirred under a hydrogen atmosphere overnight. Hydrogen was replenished and mixture was stirred for a further 3.5 h. Methanol (60 mL) was added to aid dissolution of precipitate then filtered through celite, washing through with methanol. Filtrate concentrated in vacuo to leave a brown oil with a slight suspension of a white solid, 138.6 g. Solid removed by filtration, and washed with minimal EtOAc. Filtrate was concentrated in vacuo to leave desired product as a light brown oil (129 g, 91%). 1H NMR (500 MHz, DMSO-d6) δ 2.88 (dt, 2H), 2.44 (td, 2H), 2.23 (tt, 1H), 1.69-1.64 (m, 2H) and 1.41-1.33 (m, 11H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
243.7 g
Type
reactant
Reaction Step Two
Name
Quantity
243.7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
1.706 L
Type
solvent
Reaction Step Seven
Yield
91%

Synthesis routes and methods II

Procedure details

To a solution of 1-benzyl 4-tert-butyl piperidine-1,4-dicarboxylate in EtOAc (0.1 M), a catalytic amount of Pd/C (5%) was added and the atmosphere in the reaction vessel charged with H2 (1 atmosphere). The reaction mixture was stirred vigorously at RT for 8 h. The solution was filtered and the filtrate concentrated in vacuo to afford the title compound (76%); MS (ES+) m/z 186(M+H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

12.9 g of 4-piperidine carboxylic acid is completely dissolved in 35 ml of t-butyl alcohol (R1OH) and refluxed for 10 hrs. in the presence of 3.8 g of para-toluene sulfonic acid. After being cooled to room temperature, the resulting reaction is washed three times with 20 ml of saturated NaHCO3 and then, once with 25 ml of brine water and dried over MgSO4 to give piperidine-4-carboxylic acid t-butyl ester.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To isonipecotic acid (41.5 g; 320 mmol) was added 1,4-dioxane (200 mL). Thus, an inhomogeneous solution was obtained. Thereto was added 41.5 mL of concentrated sulfuric acid over 30 minutes. Into this inhomogeneous solution was bubbled 100 g of isobutene over 5 hours. After completion of the bubbling, the mixture was cooled to 0° C. and 750 mL of 2-N aqueous NaOH solution was added thereto. The resultant mixture was ascertained to be basic. Thereafter, a reaction product was extracted with 500 mL of diethyl ether, and the extract was dried with sodium sulfate and then concentrated to obtain 5.98 g of t-butyl isonipecotate as the target compound.
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
41.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl Piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl Piperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl Piperidine-4-carboxylate
Reactant of Route 4
Tert-butyl Piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl Piperidine-4-carboxylate
Reactant of Route 6
Tert-butyl Piperidine-4-carboxylate

Citations

For This Compound
10
Citations
J Gao, P Wang, RW Giese - Analytical chemistry, 2002 - ACS Publications
… Commercially available reagents were used throughout, except that we prepared the tert-butyl piperidine-4-carboxylate (11) that was used in reaction e. Compound 11 was prepared …
Number of citations: 60 pubs.acs.org
LM Gockel, V Pfeifer, F Baltes… - Archiv der …, 2022 - Wiley Online Library
… The tert-butyl piperidine-4-carboxylate-based building block 34 was used to produce PROTACs 35 and 36, which differed only in the stereochemistry of the central pyrrolidine moiety. …
Number of citations: 12 onlinelibrary.wiley.com
AD Takwale, SH Jo, YU Jeon, HS Kim, CH Shin… - European Journal of …, 2020 - Elsevier
… Substitution reaction with tert-butyl piperidine-4-carboxylate hydrochloride in the presence of DIPEA in DMF furnished intermediate 37, which was converted to carboxylic acid 38 by …
Number of citations: 45 www.sciencedirect.com
H Osawa, T Kurohara, T Ito, N Shibata… - Bioorganic & Medicinal …, 2023 - Elsevier
… Starting material 1 was reacted with tert-butyl piperidine-4-carboxylate via aromatic substitution (S N Ar) to give compound 4. Next compound 4 was reduced to amine 5 followed by …
Number of citations: 3 www.sciencedirect.com
H Tanaka, K Negoro, T Koike, I Tsukamoto… - Bioorganic & medicinal …, 2020 - Elsevier
… Methyl 6-chloronicotinate (23, 5.56 g), tert-butyl piperidine-4-carboxylate (5.50 g), dipotassium carbonate (11.2 g), and N,N-dimethylformamide (80 mL) were mixed, followed by stirring …
Number of citations: 7 www.sciencedirect.com
RT Lewis, CM Bode, DM Choquette… - Journal of medicinal …, 2012 - ACS Publications
… 33 (20 mg, 24.3% yield) was prepared according to the procedures in 32, substituting tert-butyl piperidine-4-carboxylate hydrochloride (0.229 g, 1.38 mmol) for tert-butyl piperidine-2-…
Number of citations: 44 pubs.acs.org
F Giordanetto, P Bach, F Zetterberg… - Bioorganic & Medicinal …, 2014 - Elsevier
Modification of a series of P2Y 12 receptor antagonists by replacement of the ester functionality was aimed at minimizing the risk of in vivo metabolic instability and pharmacokinetic …
Number of citations: 8 www.sciencedirect.com
R Stevens, E Bendito-Moll, DJ Battersby… - Journal of Medicinal …, 2023 - ACS Publications
Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell’s natural proteasomal degradation mechanisms to degrade undesired proteins. A …
Number of citations: 5 pubs.acs.org
Z Chen, B Hu, RK Rej, D Wu, RK Acharyya… - Journal of Medicinal …, 2023 - ACS Publications
Estrogen receptor α (ERα) is a prime target for the treatment of ER-positive (ER+) breast cancer. Despite the development of several effective therapies targeting ERα signaling, clinical …
Number of citations: 5 pubs.acs.org
Y Shi, Q Hu, K Liu, J Zeng, G Wan, L Yu… - Available at SSRN … - papers.ssrn.com
… Starting from intermediate 19, treatment with tert-butyl piperidine-4-carboxylate afforded intermediate 22, which was deprotected to yield intermediate 23. Finally, 10a-10s were obtained …
Number of citations: 0 papers.ssrn.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.